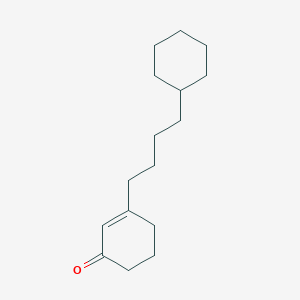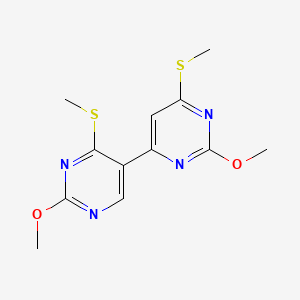
4,5'-Bipyrimidine, 2,2'-dimethoxy-4',6-bis(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5’-Bipyrimidine, 2,2’-dimethoxy-4’,6-bis(methylthio)- is a complex organic compound belonging to the class of bipyrimidines This compound is characterized by its unique structure, which includes two pyrimidine rings connected by a single bond, with methoxy and methylthio substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5’-Bipyrimidine, 2,2’-dimethoxy-4’,6-bis(methylthio)- typically involves multi-step organic reactions. One common method includes the oxidative annulation of anilines, aryl ketones, and dimethyl sulfoxide (DMSO) as a methine equivalent, promoted by potassium persulfate (K₂S₂O₈). This method allows for the formation of 4-arylpyrimidines .
Another approach involves a three-component coupling reaction catalyzed by zinc chloride (ZnCl₂), which combines functionalized enamines, triethyl orthoformate, and ammonium acetate to produce disubstituted pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
4,5’-Bipyrimidine, 2,2’-dimethoxy-4’,6-bis(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the methoxy and methylthio positions, using reagents like sodium methoxide (NaOCH₃) or thiolates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol, thiolates in aprotic solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced bipyrimidines, and substituted bipyrimidine compounds with various functional groups.
Aplicaciones Científicas De Investigación
4,5’-Bipyrimidine, 2,2’-dimethoxy-4’,6-bis(methylthio)- has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism of action of 4,5’-Bipyrimidine, 2,2’-dimethoxy-4’,6-bis(methylthio)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming coordination complexes that can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, influencing cellular pathways and biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyrimidine: A simpler bipyrimidine compound without methoxy and methylthio substituents.
4,4’-Dimethoxy-2,2’-bipyridine: A related compound with methoxy groups but lacking the methylthio substituents.
4,4’-Dimethyl-2,2’-dipyridyl: Another bipyrimidine derivative with methyl groups instead of methoxy and methylthio groups.
Uniqueness
4,5’-Bipyrimidine, 2,2’-dimethoxy-4’,6-bis(methylthio)- is unique due to its specific combination of methoxy and methylthio substituents, which confer distinct chemical and physical properties. These substituents enhance its solubility, reactivity, and potential for forming coordination complexes, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
59549-55-2 |
|---|---|
Fórmula molecular |
C12H14N4O2S2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
2-methoxy-4-(2-methoxy-4-methylsulfanylpyrimidin-5-yl)-6-methylsulfanylpyrimidine |
InChI |
InChI=1S/C12H14N4O2S2/c1-17-11-13-6-7(10(16-11)20-4)8-5-9(19-3)15-12(14-8)18-2/h5-6H,1-4H3 |
Clave InChI |
WTXIFQWYVYNEOH-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C(=N1)SC)C2=CC(=NC(=N2)OC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



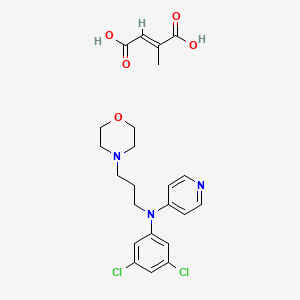



![Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro-](/img/structure/B14606811.png)
![3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane](/img/structure/B14606817.png)
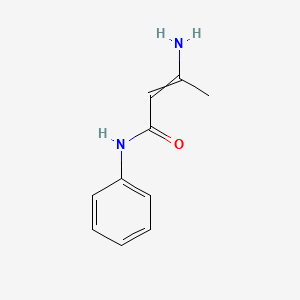

![3,6,9-Trioxabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14606842.png)
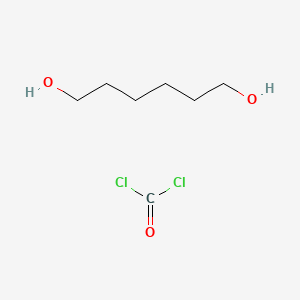
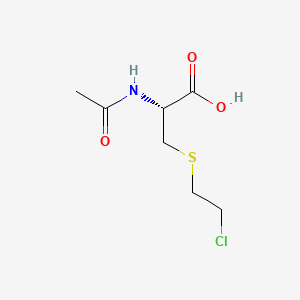
![5-Ethyl-8-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14606874.png)
